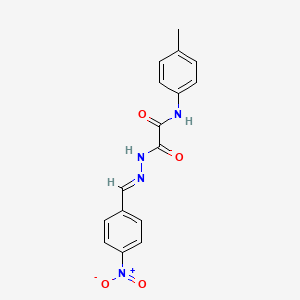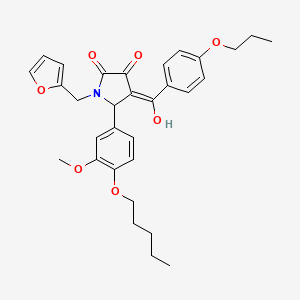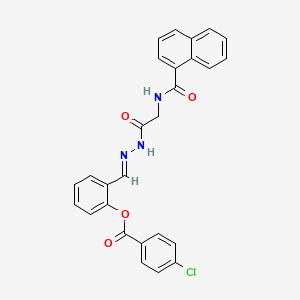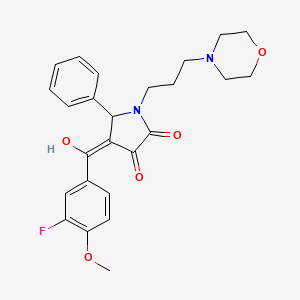![molecular formula C22H17N3O B12027523 1-cyano-N-(3,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide CAS No. 618444-04-5](/img/structure/B12027523.png)
1-cyano-N-(3,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyano-N-(3,5-diméthylphényl)pyrrolo[2,1-a]isoquinoléine-3-carboxamide est un composé organique complexe de formule moléculaire C22H17N3O.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-cyano-N-(3,5-diméthylphényl)pyrrolo[2,1-a]isoquinoléine-3-carboxamide implique généralement la réaction de cycloaddition [3+2] des ylures d'isoquinoléinium avec le fumaronitrile . Les ylures de cycloimmonium, générés in situ, réagissent en tant que dipôles 1,3 avec le fumaronitrile pour former le composé souhaité. Les conditions de réaction incluent souvent l'utilisation de triéthylamine comme base pour déprotoner les sels de quinolin-1-ium, facilitant la formation des N-ylures stabilisés par résonance .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, pour garantir un rendement élevé et une pureté élevée du produit final.
Analyse Des Réactions Chimiques
Types de réactions
1-cyano-N-(3,5-diméthylphényl)pyrrolo[2,1-a]isoquinoléine-3-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier le groupe cyano ou d'autres groupes fonctionnels dans la molécule.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du groupe cyano ou des noyaux aromatiques.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogène gazeux (H2) en présence d'un catalyseur peuvent être employés.
Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la réaction de substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut conduire à la formation d'amines ou d'autres produits réduits.
4. Applications de la recherche scientifique
1-cyano-N-(3,5-diméthylphényl)pyrrolo[2,1-a]isoquinoléine-3-carboxamide a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour synthétiser des molécules plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, telles que les propriétés anticancéreuses.
5. Mécanisme d'action
Le mécanisme d'action du 1-cyano-N-(3,5-diméthylphényl)pyrrolo[2,1-a]isoquinoléine-3-carboxamide implique son interaction avec des cibles moléculaires telles que la tubuline . Cette interaction peut inhiber la polymérisation de la tubuline, conduisant à des effets antiprolifératifs sur les cellules cancéreuses. La structure du composé lui permet de se lier à des sites spécifiques sur la tubuline, perturbant la dynamique des microtubules essentielle à la division cellulaire.
Applications De Recherche Scientifique
1-cyano-N-(3,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer properties.
Mécanisme D'action
The mechanism of action of 1-cyano-N-(3,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide involves its interaction with molecular targets such as tubulin . This interaction can inhibit tubulin polymerization, leading to antiproliferative effects on cancer cells. The compound’s structure allows it to bind to specific sites on tubulin, disrupting the microtubule dynamics essential for cell division.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-cyano-N-(2,5-diméthylphényl)pyrrolo[2,1-a]isoquinoléine-3-carboxamide
- 3-cyano-N-(3-(1-isobutyrylpipéridin-4-yl)-1-méthyl-4-(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide
Unicité
1-cyano-N-(3,5-diméthylphényl)pyrrolo[2,1-a]isoquinoléine-3-carboxamide est unique en raison de son motif de substitution spécifique sur les noyaux aromatiques et de son groupe cyano, qui contribuent à ses activités biologiques et à sa réactivité chimique distinctes. Comparé à des composés similaires, il peut présenter des affinités de liaison et des sélectivités différentes envers les cibles moléculaires, ce qui en fait un composé précieux pour des recherches et un développement plus poussés.
Propriétés
Numéro CAS |
618444-04-5 |
|---|---|
Formule moléculaire |
C22H17N3O |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
1-cyano-N-(3,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H17N3O/c1-14-9-15(2)11-18(10-14)24-22(26)20-12-17(13-23)21-19-6-4-3-5-16(19)7-8-25(20)21/h3-12H,1-2H3,(H,24,26) |
Clé InChI |
KGTPLHUNJSQMQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=C3N2C=CC4=CC=CC=C43)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate](/img/structure/B12027444.png)
![N-(3,4-Dichlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12027448.png)
![(4E)-5-(4-bromophenyl)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-1-[2-(diethylamino)ethyl]pyrrolidine-2,3-dione](/img/structure/B12027453.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12027460.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027468.png)

![(5E)-5-(3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12027474.png)
![isopropyl {[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12027486.png)


![methyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12027502.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12027516.png)


